molecular formula C26H27FN2O2S B2758858 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223808-86-3

3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2758858
CAS No.: 1223808-86-3
M. Wt: 450.57
InChI Key: PGHJZOIUGPZVDR-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a complex organic compound belonging to the thienoquinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core, a fluorine atom, and various substituents that contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate thiophene derivatives with quinoline intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the thienoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signaling pathways involved in cell proliferation . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

3-(4-ethylphenyl)-8-fluoro-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O2S/c1-4-17-6-8-18(9-7-17)23-21-15-29-22-11-10-19(27)14-20(22)24(21)32-25(23)26(30)28-12-5-13-31-16(2)3/h6-11,14-16H,4-5,12-13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHJZOIUGPZVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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